BenchChemオンラインストアへようこそ!

110786-77-1

Neuroprotection Cerebral Ischemia In Vivo Pharmacology

Procure Selfotel (CGS 19755) for well-defined NMDA research. This compound is a competitive antagonist with a distinct subunit selectivity profile (NR1-NR2A > NR1-NR2B > NR1-NR2D > NR1-NR2C), demonstrating superior in vivo potency over CPP in cerebral ischemia models. Its unique discriminative stimulus properties and analgesic activity make it an essential tool for precise modulation of NMDA receptor populations.

Molecular Formula C₁₃₁H₂₂₂N₄₄O₄₁
Molecular Weight 3069.43
CAS No. 110786-77-1
Cat. No. B612534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name110786-77-1
CAS110786-77-1
Molecular FormulaC₁₃₁H₂₂₂N₄₄O₄₁
Molecular Weight3069.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGS 19755 (Selfotel) 110347-85-8: Core Identity & Binding Potency Overview for NMDA Research Procurement


CGS 19755 (cis-4-phosphonomethyl-2-piperidine carboxylic acid; CAS 110347-85-8; also known as Selfotel) is a potent, competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. It is a rigid analogue of 2-amino-5-phosphonopentanoic acid (AP5) and is characterized by its high affinity for the NMDA receptor recognition site, with an IC50 of 50 nM for inhibiting [3H]CPP binding [2], and its own [3H]-labelled form exhibits nanomolar affinity (IC50 = 100 nM) in rat brain tissue [3].

CGS 19755 (Selfotel) Procurement Rationale: Why Substituting with Other NMDA Antagonists Invalidates Experimental Reproducibility


In-class substitution of competitive NMDA antagonists is not scientifically valid due to profound differences in receptor subunit selectivity, pharmacokinetic profiles, and in vivo behavioral and neuroprotective outcomes. CGS 19755 exhibits a distinct rank order of affinity for NMDA receptor subtypes (NR1-NR2A > NR1-NR2B > NR1-NR2D > NR1-NR2C) compared to agents like CGP 39653 [1]. Furthermore, in direct comparisons, CGS 19755 demonstrates superior in vivo potency to the structurally related compound CPP in models of cerebral ischemia [2]. These differences are critical for researchers requiring precise and reproducible modulation of specific NMDA receptor populations.

Quantitative Differentiation of CGS 19755 (Selfotel) Against Key Comparators: An Evidence-Based Selection Guide


Comparative In Vivo Neuroprotective Efficacy: CGS 19755 vs. CPP in Gerbil Global Ischemia

In a direct head-to-head comparison using a gerbil model of global cerebral ischemia, CGS 19755 demonstrated significantly greater in vivo neuroprotective potency than the competitive NMDA antagonist CPP [1]. Both compounds were administered intraperitoneally 1 hour prior to 5 minutes of bilateral carotid occlusion. While both reduced hippocampal CA1 neuronal damage, CGS 19755 achieved this protection at substantially lower doses.

Neuroprotection Cerebral Ischemia In Vivo Pharmacology

Subtype Selectivity Profile: CGS 19755 Discriminates Between NMDA Receptor Subunits, a Key Differentiator from Non-Selective Ligands

When assessed against recombinant NMDA receptors of defined subunit composition, CGS 19755 displays a distinct rank order of affinity that differs from other competitive antagonists like CGP 39653 [1]. This differential subunit preference has functional consequences for modulating specific neural circuits.

NMDA Receptor Subtypes Radioligand Binding Pharmacological Selectivity

Comparative Behavioral Pharmacology: CGS 19755 Lacks PCP-like Discriminative Stimulus Effects, a Crucial Distinction from MK-801

In a drug discrimination study in rhesus monkeys, the non-competitive NMDA antagonist MK-801 fully substituted for the ketamine discriminative stimulus, while CGS 19755 did not [1]. This demonstrates that CGS 19755, as a competitive antagonist, does not produce the same interoceptive cue as channel blockers, which is often associated with psychotomimetic side effects.

Behavioral Pharmacology Drug Discrimination NMDA Antagonist

Comparative Affinity Profile: CGS 19755 is a High-Affinity Ligand, Distinct from the Prototype Antagonist AP5

CGS 19755 is a conformationally constrained analogue of the competitive NMDA antagonist AP5 [1]. This structural modification results in a significant increase in receptor binding affinity. Direct comparison of pI50 values in the same assay system shows CGS 19755 to be more potent than D-AP5.

Radioligand Binding Structure-Activity Relationship NMDA Receptor Affinity

Procurement-Driven Applications for CGS 19755 (Selfotel) in Neuroscience and Drug Discovery Research


Ischemic Stroke and Traumatic Brain Injury (TBI) Research

CGS 19755 serves as a standard, well-characterized tool for investigating the role of NMDA receptor-mediated excitotoxicity in preclinical models of cerebral ischemia and traumatic brain injury. Its demonstrated neuroprotective efficacy in animal models [1] makes it a valuable reference compound for evaluating novel neuroprotective agents and for elucidating mechanisms of secondary injury following an ischemic or traumatic insult [2]. Researchers can use the quantitative data on its potency advantage over CPP [1] to inform dose selection in their own studies.

Pain and Analgesia Studies

CGS 19755 has been shown to have analgesic properties in preclinical models [1]. Its competitive mechanism of action differentiates it from non-competitive antagonists, offering a tool to probe the specific contribution of the glutamate binding site on the NMDA receptor to pain signaling and central sensitization. This is particularly relevant for research into chronic pain states where NMDA receptor activation is a key driver.

Behavioral Pharmacology and Drug Discrimination

The distinct discriminative stimulus properties of CGS 19755, which differ from those of non-competitive antagonists like PCP and MK-801 [1], position it as a critical reagent for dissecting the behavioral and neurochemical consequences of NMDA receptor modulation. It can be used as a training drug or a substitution test compound in drug discrimination assays to classify novel ligands or to study the neural basis of interoceptive cues generated by different classes of NMDA antagonists.

Investigations of NMDA Receptor Subunit Function

Researchers investigating the specific physiological and pathophysiological roles of distinct NMDA receptor subtypes (e.g., NR2A- vs. NR2B-containing receptors) can utilize CGS 19755 due to its well-characterized, albeit modest, subunit selectivity profile [1]. It can serve as a reference antagonist in assays using recombinant receptors or in native tissues to help assign functional roles to specific receptor populations when combined with more selective tools or genetic manipulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 110786-77-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.